2-Ethoxy-4-fluoro-1-methylbenzene
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Overview
Description
2-Ethoxy-4-fluoro-1-methylbenzene is an aromatic compound that belongs to the class of substituted benzenes It features an ethoxy group (-OCH2CH3), a fluoro group (-F), and a methyl group (-CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethoxy group is introduced to the benzene ring. This is followed by the introduction of a fluoro group through halogenation. The methyl group can be added via another Friedel-Crafts alkylation or through direct alkylation using methyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:
Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride as catalysts to introduce the ethoxy group.
Halogenation: Introducing the fluoro group using fluorine gas or other fluorinating agents.
Direct Alkylation: Adding the methyl group using methyl chloride in the presence of a Lewis acid catalyst.
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo further substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride, sulfuric acid, and nitric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzenes depending on the electrophile used.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Hydrogenated benzenes or partially reduced compounds.
Scientific Research Applications
2-Ethoxy-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The ethoxy and fluoro groups can influence the electron density on the benzene ring, affecting its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Comparison with Similar Compounds
2-Ethoxy-1-methylbenzene: Lacks the fluoro group, resulting in different reactivity and properties.
4-Fluoro-1-methylbenzene: Lacks the ethoxy group, affecting its chemical behavior.
2-Ethoxy-4-chloro-1-methylbenzene: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity.
Uniqueness: 2-Ethoxy-4-fluoro-1-methylbenzene is unique due to the presence of both ethoxy and fluoro groups, which impart distinct electronic and steric effects on the benzene ring
Properties
IUPAC Name |
2-ethoxy-4-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKORLHYDSIYZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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